molecular formula C16H17N3O4 B4626722 N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide

N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide

Cat. No. B4626722
M. Wt: 315.32 g/mol
InChI Key: UDGDYGMGACEOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide" is a compound of interest within the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a 3-pyridinylmethyl group connected via an ethanediamide linker.

Synthesis Analysis

The synthesis of compounds related to "N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide" often involves multi-step synthetic routes that include chlorination, condensation, hydrolysis, and further condensation reactions starting from basic raw materials like hexanedioic acid monomethyl ester. These methods offer advantages such as simplicity, easy separation, and purification, with yields reaching up to 75.2%, demonstrating their suitability for large-scale industrial production (Lan-xiang, 2011).

Molecular Structure Analysis

The molecular structure of compounds structurally similar to "N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide" has been elucidated using techniques like single-crystal X-ray diffraction. These analyses reveal complex molecular geometries with various intermolecular interactions, including hydrogen bonding and aromatic stacking, contributing to their supramolecular assembly (Golla et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of compounds structurally related to "N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide" includes a range of reactions such as acylation under base-free conditions. These reactions involve the formation of intermediates and utilize catalysts for efficiency (Liu et al., 2014).

Physical Properties Analysis

The physical properties, including photophysical and electrochemical properties, of related compounds have been studied extensively. These studies show strong UV-visible absorption bands and fluorescence emission, indicating their potential for applications in materials science (Golla et al., 2020).

Scientific Research Applications

Crystal Engineering and Supramolecular Assemblies

Research into the crystal engineering of supramolecular assemblies reveals the significance of aza donor molecules, including pyridine derivatives, in forming complex structures with acids. These structures, characterized by host-guest systems and infinite molecular tapes, demonstrate the potential for creating novel materials with specific properties. Such studies underscore the role of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide derivatives in developing new supramolecular architectures with potential applications in materials science and nanotechnology (Arora & Pedireddi, 2003).

Heterocyclic Medicinal Scaffolds

The compound's relevance extends into the synthesis of heterocyclic privileged medicinal scaffolds, demonstrating its utility in pharmaceutical research. By participating in multicomponent reactions, it contributes to the creation of diverse libraries of medicinally relevant compounds, including pyridines and dihydropyridines. This highlights its potential in drug discovery, especially in the development of compounds with varied therapeutic activities (Evdokimov et al., 2007).

Coordination Compounds and Material Science

N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide derivatives are instrumental in synthesizing coordination compounds with unique photoluminescent and magnetic properties. Their ability to form radical cation salts with poly(beta-diketonate) rare earth complexes opens new avenues for creating materials with specific electronic and magnetic behaviors, which are crucial for developing advanced materials for electronics and photonics (Pointillart et al., 2009).

Catalyst Development

The compound's framework is also significant in the field of catalysis, where its derivatives serve as catalysts for specific reactions. This application is crucial for developing more efficient and environmentally friendly synthetic routes in chemical manufacturing, highlighting its role in green chemistry and sustainable development (Liu et al., 2014).

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-22-13-6-5-12(8-14(13)23-2)19-16(21)15(20)18-10-11-4-3-7-17-9-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGDYGMGACEOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.